Methotrexate - 59-05-2

Methotrexate

Catalog Number: EVT-252981
CAS Number: 59-05-2
Molecular Formula: C20H22N8O5
Molecular Weight: 454.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methotrexate is a folate analog, classified as an antimetabolite and antifolate drug. [] It plays a crucial role in scientific research, particularly in cellular and molecular biology, due to its specific interactions with crucial enzymes involved in DNA synthesis and cellular proliferation. [] Methotrexate is also used in various pre-clinical models to study disease mechanisms and potential therapeutic interventions. []

Future Directions

Targeted Drug Delivery: Developing innovative drug delivery strategies, such as nanoparticles and albumin-binding prodrugs, to enhance methotrexate's therapeutic efficacy and minimize off-target toxicity is a promising area of research. [, ]

Personalized Medicine: Exploring genetic and molecular markers that predict individual patient responses to methotrexate could improve treatment outcomes by tailoring treatment strategies to individual needs. [, ]

Combination Therapies: Investigating the synergy of methotrexate with other therapeutic agents, such as biologics and traditional chemotherapeutics, could enhance its effectiveness in treating various diseases, including cancer and autoimmune disorders. [, ]

Folic Acid

  • Relevance: Methotrexate is a folic acid antagonist, meaning that it inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid. [] This inhibition leads to a decrease in the synthesis of DNA, RNA, and proteins, which ultimately results in cell death. Methotrexate is structurally similar to folic acid, and it competitively binds to DHFR, preventing folic acid from binding. [] Folic acid is often given as a supplement to patients taking methotrexate to reduce the severity of side effects. [, ]

7-Hydroxymethotrexate

  • Compound Description: 7-Hydroxymethotrexate is the primary metabolite of methotrexate, formed by the hepatic enzyme aldehyde oxidase. [] While less active than methotrexate, 7-hydroxymethotrexate can contribute to both the efficacy and toxicity of methotrexate therapy.
  • Relevance: The formation of 7-hydroxymethotrexate can be influenced by factors such as genetics, liver function, and drug interactions, leading to variations in methotrexate response. Monitoring 7-hydroxymethotrexate levels can help personalize methotrexate dosing and manage potential toxicity. []

Leucovorin (Folinic Acid)

  • Relevance: Leucovorin is used as a "rescue" agent in high-dose methotrexate therapy to protect normal cells from the toxic effects of the drug. [, ] It is administered after methotrexate to replenish the depleted folate stores in normal cells, allowing them to recover while cancer cells remain susceptible to methotrexate's cytotoxic effects.

Prednisone

  • Relevance: Prednisone is often used in combination with methotrexate to treat rheumatoid arthritis and other inflammatory diseases. [, , ] The combination of prednisone and methotrexate has been shown to be more effective than either drug alone in inducing remission and reducing disease activity.

Sulfasalazine

  • Relevance: Like methotrexate, sulfasalazine is considered a DMARD, and they share a common target in treating inflammatory diseases like rheumatoid arthritis. [] Clinical studies have compared the efficacy of sulfasalazine and methotrexate, either as monotherapy or combination therapy, in managing these diseases. []

Trimetrexate

  • Relevance: Trimetrexate, similar to methotrexate, acts as a DHFR inhibitor. [] Trimetrexate exhibits a different structure and pharmacological profile, contributing to its specific use in treating PCP. The structural similarities between Trimetrexate and methotrexate highlight their shared mechanism of action in targeting DHFR.

Cytarabine

  • Relevance: Both cytarabine and methotrexate are antimetabolite chemotherapy drugs that interfere with DNA synthesis. [] They have distinct mechanisms of action; cytarabine inhibits DNA polymerase, while methotrexate targets DHFR. []

Azathioprine

  • Relevance: Azathioprine is often used in combination with methotrexate to treat rheumatoid arthritis and other inflammatory diseases. [, ] The combination of azathioprine and methotrexate has been shown to be more effective than either drug alone in inducing remission and reducing disease activity.

Cyclosporine

  • Relevance: Cyclosporine, like methotrexate, finds application in treating autoimmune diseases and preventing organ rejection after transplantation. [, ] The shared use of these drugs underscores the importance of immunosuppression in managing these conditions.

Etanercept

  • Relevance: Etanercept represents another class of drugs, distinct from methotrexate, employed in treating inflammatory diseases like rheumatoid arthritis. [, ] Clinical trials often investigate the efficacy and safety profiles of methotrexate and TNF inhibitors, like etanercept, as monotherapies or in combination, to optimize treatment strategies.
Source

Methotrexate is derived from the class of compounds known as folates, which are essential for cellular processes. The compound was first synthesized in the 1940s and has since undergone numerous studies to optimize its efficacy and reduce toxicity.

Classification

Methotrexate is classified as:

  • Antimetabolite: Inhibits the metabolism of folic acid.
  • Antineoplastic Agent: Used primarily in chemotherapy.
  • Immunosuppressant: Utilized in autoimmune diseases.
Synthesis Analysis

Methods

The synthesis of methotrexate involves several chemical reactions, primarily starting from tetraaminopyrimidine and dihydroxyacetone. A notable method includes reacting tetraaminopyrimidine hydrochloride with dihydroxyacetone under controlled conditions to yield methotrexate.

Technical Details

  1. Reagents: Tetraaminopyrimidine hydrochloride, dihydroxyacetone.
  2. Conditions: The reaction typically occurs under acidic or neutral pH conditions to facilitate the formation of the desired product.
  3. Characterization Techniques: The synthesized methotrexate is characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure

Methotrexate has a complex molecular structure characterized by its folate-like backbone. Its chemical formula is C20H22N8O5C_{20}H_{22}N_{8}O_{5}, and it features multiple functional groups including amines and carboxylates.

Data

  • Molecular Weight: 454.44 g/mol
  • IUPAC Name: (2S)-2-[4-(2-amino-4-oxo-1,2-dihydro-pyrimidin-5-yl)methylamino]-4-methylpentanoic acid.
  • Structural Representation:
    Chemical Structure C1=NC(=N)C(=O)N1C(C(=O)O)C(C)C(=O)N(C)C\text{Chemical Structure }\quad C_1=NC(=N)C(=O)N1C(C(=O)O)C(C)C(=O)N(C)C
Chemical Reactions Analysis

Reactions

Methotrexate undergoes various chemical reactions, particularly in its metabolic pathways where it can be converted into polyglutamated forms that are more active than the parent compound.

Technical Details

  1. Hydrolysis: Methotrexate can hydrolyze to form inactive metabolites.
  2. Conjugation Reactions: It can also undergo conjugation with glutamic acid residues to enhance its retention within cells .
Mechanism of Action

Process

Methotrexate exerts its pharmacological effects primarily through the inhibition of dihydrofolate reductase, leading to decreased synthesis of tetrahydrofolate. This reduction impairs nucleotide synthesis, ultimately inhibiting DNA replication and cell division.

Data

  • Target Enzyme: Dihydrofolate reductase.
  • Effect on Cells: Selectively affects rapidly dividing cells, such as cancerous cells, while also impacting immune cells involved in autoimmune responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 160 °C.

Chemical Properties

  • pH Stability Range: Stable at pH levels between 4 and 7.
  • Decomposition Products: Can form toxic metabolites upon degradation.
Applications

Scientific Uses

Methotrexate is utilized in various therapeutic contexts:

  1. Oncology: Treatment of cancers such as leukemia, lymphoma, breast cancer, and osteosarcoma.
  2. Rheumatology: Management of rheumatoid arthritis and juvenile idiopathic arthritis.
  3. Dermatology: Treatment of severe psoriasis.
  4. Obstetrics: Used in medical management of ectopic pregnancies.
Historical Development and Evolution of Methotrexate as a Therapeutic Agent

Discovery of Folate Antagonists and Early Anticancer Applications

The foundation for MTX began with Sidney Farber's landmark 1948 report on aminopterin (a precursor to MTX) for childhood leukemia, marking the first successful use of antifolates in cancer therapy [1] [4]. Aminopterin's ability to inhibit folate-dependent enzymes demonstrated that targeting nucleotide synthesis could halt rapidly dividing cancer cells. However, manufacturing challenges prompted the development of methotrexate (4-amino-10-methylfolic acid) in 1947, which offered easier synthesis and improved tolerability [5] [7].

Early oncology applications focused on hematologic malignancies:

  • 1956: First documented cures of metastatic choriocarcinoma with MTX monotherapy, establishing its efficacy in solid tumors [9].
  • 1960s: Incorporation into multi-drug regimens for acute lymphoblastic leukemia (ALL), osteosarcoma, and lymphoma [4].
  • Mechanistic basis: High-dose MTX (>500 mg/m²) potently inhibited dihydrofolate reductase (DHFR), depleting tetrahydrofolate cofactors essential for purine/pyrimidine synthesis, thereby blocking DNA replication in malignant cells [4] [5].

Table 1: Early Anticancer Applications of Methotrexate

YearApplicationSignificance
1948Aminopterin for childhood leukemiaFirst remission induction in leukemia
1956MTX for metastatic choriocarcinomaFirst solid tumor cured by chemotherapy
1960sCombination regimens for ALLBecame backbone of leukemia protocols

Transition to Immunomodulatory Use in Autoimmune Diseases

The pivot from oncology to immunology began with unrecognized observations of MTX's anti-inflammatory effects:

  • 1951: Gubner et al. reported aminopterin improved rheumatoid arthritis (RA) and psoriasis symptoms, noting "rapid improvement in RA signs" in 6/7 patients [1] [5]. However, this was ignored due to enthusiasm for corticosteroids.
  • 1972: Rheumatologist Rex Hoffmeister documented intramuscular MTX (10–15 mg/week) efficacy in RA: 79% of 29 patients showed major/moderate improvement. Hostility from the rheumatology community delayed publication for over a decade [1] [7].

Critical studies enabling the paradigm shift:

  • 1983–1985: Placebo-controlled trials by Williams and Weinblatt confirmed MTX's efficacy in refractory RA. At 12 weeks, >50% of patients achieved 50% reduction in joint tenderness [1].
  • Mechanistic re-evaluation: Low-dose MTX (10–25 mg/week) revealed anti-inflammatory—not cytotoxic—effects:
  • Enhanced adenosine release (potent endogenous anti-inflammatory)
  • Inhibition of AICAR transformylase, increasing anti-inflammatory adenosine [5]
  • Suppression of pro-inflammatory cytokines (TNF-α, IL-6) and ROS generation [5]
  • 1988: FDA approval for RA based on radiographic evidence: 30% of MTX-treated patients showed no joint damage progression at 1 year [1].

Subsequent expansion included:

  • Psoriatic arthritis, juvenile idiopathic arthritis (JIA), Crohn's disease, and vasculitides [2] [5].
  • Anchor drug status: MTX became the first-line "anchor" disease-modifying antirheumatic drug (DMARD) due to superior efficacy/safety vs. gold salts/azathioprine [1] [2].

Table 2: Key Mechanisms of Low-Dose MTX in Autoimmune Diseases

MechanismBiological EffectTherapeutic Impact
Adenosine signaling↓ Neutrophil adhesion, ↓ TNF-α, ↑ IL-10Reduced joint inflammation
AICAR transformylase inhibitionAccumulation of anti-inflammatory adenosineSynovial protection
Cytokine network alteration↓ IL-6, IL-8, TNF-α; ↑ anti-inflammatory mediatorsSystemic immunosuppression
HMGB1 suppression↓ Alarmin-mediated inflammationReduced tissue damage

Key Milestones in FDA and Global Regulatory Approvals

MTX's regulatory journey reflects its expanding therapeutic roles:

  • 1953: Initial FDA approval for choriocarcinoma and leukemia [9].
  • 1988: Formal approval for rheumatoid arthritis after pivotal trials [1] [7].
  • 2013–2014: New formulations optimized autoimmune treatment:
  • Otrexup™ (2013): First FDA-approved subcutaneous MTX auto-injector for RA/psoriasis [6].
  • Rasuvo™ (2014): Pre-filled pen device for RA/JIA/psoriasis [3].
  • 2022–2024: Pediatric indications:
  • Jylamvo™ (2022): First oral liquid MTX approved for adults with ALL/RA/psoriasis [10].
  • 2024: Expanded FDA approval for pediatric ALL and JIA [10].

Global recognition includes:

  • WHO Essential Medicines List inclusion for both cancer and autoimmune diseases.
  • EULAR/ACR guidelines designating MTX as first-line therapy for early RA [5].

Table 3: Major Regulatory Milestones for Methotrexate

YearApproval/DevelopmentIndication
1953Initial FDA approvalChoriocarcinoma, leukemias
1988Formal FDA approval for RARheumatoid arthritis
2013Otrexup™ approvalRA, psoriasis (subcutaneous auto-injector)
2014Rasuvo™ approvalRA, JIA, psoriasis (pre-filled pen)
2022Jylamvo™ oral liquid approval (adults)ALL, RA, psoriasis
2024Jylamvo™ expanded pediatric approvalPediatric ALL, JIA

Properties

CAS Number

59-05-2

Product Name

Methotrexate

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O5

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1

InChI Key

FBOZXECLQNJBKD-ZDUSSCGKSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.
Practically insoluble in water and in alcohol.
In water, 2.6X10+3 mg/L at 25 °C /Estimated/
1.71e-01 g/L

Synonyms

Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.